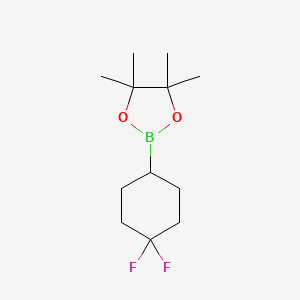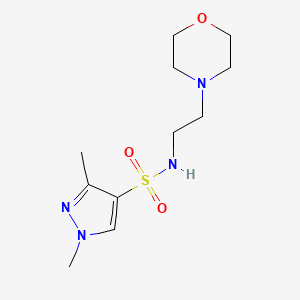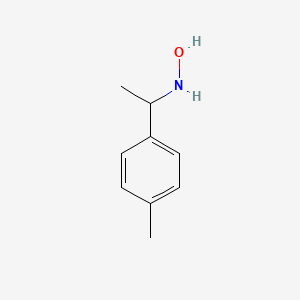
N-(1-(p-tolyl)éthyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(p-Tolyl)ethyl)hydroxylamine is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a tolyl group (a benzene ring substituted with a methyl group) through an ethyl chain
Applications De Recherche Scientifique
N-(1-(p-Tolyl)ethyl)hydroxylamine has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-(p-Tolyl)ethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of N-(1-(p-Tolyl)ethyl)nitroamine using reducing agents such as iron powder in the presence of hydrochloric acid can yield N-(1-(p-Tolyl)ethyl)hydroxylamine . Another method involves the catalytic hydrogenation of N-(1-(p-Tolyl)ethyl)nitroamine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas .
Industrial Production Methods
In industrial settings, the production of N-(1-(p-Tolyl)ethyl)hydroxylamine may involve large-scale catalytic hydrogenation processes. These processes typically use continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(p-Tolyl)ethyl)hydroxylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-(1-(p-Tolyl)ethyl)nitrosoamine.
Reduction: N-(1-(p-Tolyl)ethyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of N-(1-(p-Tolyl)ethyl)hydroxylamine involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity . The hydroxylamine group can also participate in the formation of covalent bonds with nucleophilic sites on biomolecules, influencing their function and stability .
Comparaison Avec Des Composés Similaires
N-(1-(p-Tolyl)ethyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
N-Hydroxyphthalimide: Used as a catalyst in organic synthesis.
N-Hydroxybenzotriazole: Employed in peptide synthesis.
N-Hydroxyurea: Known for its antitumor activity.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-5-9(6-4-7)8(2)10-11/h3-6,8,10-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHHUSZDEHGAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)

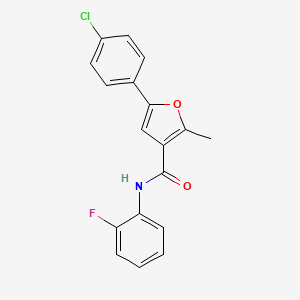
![N-methyl-N-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)
![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)
![4-propyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2594598.png)
![5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2594599.png)
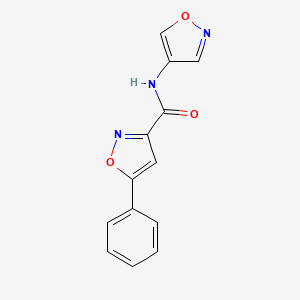

![2-(4-fluorophenyl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2594605.png)
